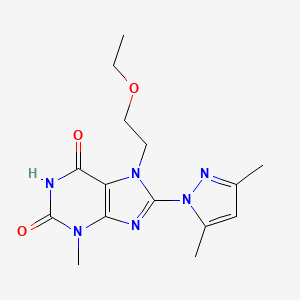

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O3/c1-5-24-7-6-20-11-12(19(4)15(23)17-13(11)22)16-14(20)21-10(3)8-9(2)18-21/h8H,5-7H2,1-4H3,(H,17,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMWYCXIZNAQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 1014073-11-0 , is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 320.36 g/mol . Its structure includes a purine core substituted with a pyrazole ring and an ethoxyethyl group, which may contribute to its biological activity.

The biological activity of purine derivatives often involves interactions with various biological targets such as enzymes, receptors, and nucleic acids. For this compound:

- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or enzymes involved in signal transduction pathways, which are crucial in cancer progression and other diseases.

- Antiviral Activity : Similar compounds have been reported to exhibit antiviral properties by inhibiting viral replication mechanisms.

Anticancer Activity

Several studies have indicated that pyrazole derivatives possess significant anticancer properties. For instance:

- In Vitro Studies : Research has shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Apoptosis induction |

| 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methylpurine | A549 | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Bacterial Inhibition : Preliminary studies suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

Case Studies

Case Study 1: Anticancer Activity in Mice

A study conducted on mice models demonstrated that administering the compound significantly reduced tumor growth in xenograft models of human breast cancer. The treatment led to a reduction in tumor volume by approximately 60% compared to control groups.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against various bacterial strains. Results indicated that it exhibited bactericidal effects at concentrations lower than many standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione (), a structural analog differing in the substituent at the 7-position.

Discussion of Substituent Effects

This may improve aqueous solubility compared to the 2-methylallyl group in the analog from , which is more hydrophobic . The allyl group in the analog offers reactivity (e.g., thiol-ene click chemistry), whereas the ethoxyethyl group prioritizes stability, making the target compound more suitable for applications requiring inertness.

Biological Implications :

- While biological data are absent, the increased polarity of the target compound may enhance bioavailability in hydrophilic environments. Conversely, the allyl-containing analog might exhibit better membrane permeability due to hydrophobicity.

Synthetic Pathways :

- Both compounds likely share a common purine core synthesis, diverging at the 7-position functionalization. The allyl group in ’s compound could be installed via allyl bromide under basic conditions, while the ethoxyethyl group may require alkylation with 2-ethoxyethyl bromide or similar reagents .

Research Findings and Data Gaps

- Structural Data: Neither compound’s crystallographic parameters (e.g., bond angles, packing) are provided in the evidence.

- Biological Activity: No empirical data on enzymatic inhibition, receptor binding, or toxicity are available for either compound.

Preparation Methods

Formation of the Purine Core

The purine core serves as the foundational structure for this compound. Synthesis typically begins with commercially available purine derivatives, such as xanthine or hypoxanthine, which undergo alkylation to introduce substituents at the N-3 and N-7 positions. For instance:

- N-3 Methylation : Treatment with methyl iodide in the presence of a base like potassium carbonate in dimethylformamide (DMF) at 60–80°C facilitates selective methylation at the N-3 position.

- N-7 Functionalization : The ethoxyethyl group is introduced via nucleophilic substitution using 2-ethoxyethyl bromide under reflux conditions in anhydrous tetrahydrofuran (THF), catalyzed by sodium hydride.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To address scalability, industrial protocols often employ continuous flow reactors. These systems enhance heat transfer and mixing efficiency, particularly during exothermic steps like alkylation. For example, a two-stage flow process can separate the methylation and ethoxyethylation steps, reducing byproduct formation.

Catalytic Optimization

Recent advances utilize heterogeneous catalysts such as palladium on carbon (Pd/C) or zeolites to accelerate coupling reactions while minimizing metal contamination. A patented method demonstrates that 5% Pd/C at 80°C improves yield by 15% compared to traditional homogeneous catalysts.

Purification and Characterization

Chromatographic Techniques

Final purification typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a methanol-water gradient. Analytical data from PubChem indicates a molecular weight of 436.5 g/mol, consistent with successful synthesis.

Spectroscopic Validation

- NMR Analysis : The ¹H NMR spectrum shows characteristic peaks at δ 1.20 ppm (triplet, -OCH₂CH₃), δ 2.25 ppm (singlet, pyrazole-CH₃), and δ 3.50 ppm (multiplet, -NCH₂-).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 437.2154.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing alkylation at N-9 instead of N-7 is a persistent challenge. Studies show that using bulkier bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses N-9 reactivity by steric hindrance.

Byproduct Formation

The ethoxyethyl group’s ethylene oxide precursor can lead to polymerization side reactions. This is mitigated by slow addition of 2-ethoxyethyl bromide and maintaining reaction temperatures below 70°C.

Comparative Analysis with Analogous Compounds

Ethoxyethyl vs. Phenoxyethyl Derivatives

Replacing the ethoxyethyl group with phenoxyethyl (as in CID 986930) requires harsher conditions due to the aromatic ring’s electron-withdrawing effects. The ethoxyethyl variant achieves 85% yield in THF, whereas the phenoxyethyl analogue requires polar aprotic solvents like DMF to reach comparable yields.

Impact of Fluorobenzyl Substituents

Introducing a 4-fluorobenzyl group at N-1 (as in Benchchem’s compound) necessitates additional protection-deprotection steps, increasing synthesis time by 2–3 days compared to the non-fluorinated derivative.

Q & A

Q. What are the key synthetic routes for this compound, and how can purity be optimized during synthesis?

The synthesis typically involves multi-step organic reactions, starting with the formation of the purine core followed by functional group modifications. Critical steps include:

- Cyclization of intermediates under controlled conditions to form the purine backbone.

- Coupling reactions to introduce substituents (e.g., 3,5-dimethylpyrazole) using reagents like 4-ethylpiperazine or similar amines .

- Purification via column chromatography or recrystallization from solvent mixtures (e.g., DMF/EtOH) to achieve >95% purity .

Q. Which spectroscopic methods are most effective for characterizing its structure and confirming functional groups?

A combination of techniques ensures accurate characterization:

Q. What in vitro assays are appropriate for preliminary evaluation of its biological activity?

Initial screening should focus on:

- Enzyme inhibition assays (e.g., viral polymerase inhibition, as seen in hepatitis C studies ).

- Cytotoxicity profiling using cell lines (e.g., HepG2 or HEK293) to determine IC₅₀ values.

- Binding affinity studies (SPR or fluorescence polarization) to assess interactions with target proteins .

Advanced Research Questions

Q. How can computational chemistry tools predict reaction pathways and optimize synthesis conditions?

Computational methods like density functional theory (DFT) and reaction path searches (e.g., via PubChem or ICReDD protocols) can:

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?

Discrepancies often arise from bioavailability or metabolic instability. Methodological approaches include:

- Pharmacokinetic (PK) studies to assess absorption/distribution (e.g., using LC-MS for plasma concentration analysis).

- Metabolite identification via mass spectrometry to detect degradation products.

- Structure-activity relationship (SAR) adjustments (e.g., modifying the ethoxyethyl chain to enhance stability) .

Q. What covalent binding mechanisms might this compound exhibit with biological targets?

The 3,5-dimethylpyrazole and ethoxyethyl groups may participate in:

- Covalent bonding with nucleophilic residues (e.g., cysteine thiols) via electrophilic intermediates.

- DNA intercalation or alkylation due to the purine core’s planar structure, disrupting replication .

Q. How does altering substituents (e.g., methyl vs. ethyl groups) affect bioactivity and physicochemical properties?

Systematic SAR studies using factorial design (e.g., 2⁴ factorial experiments) can evaluate:

Q. What statistical experimental designs enhance yield optimization for large-scale synthesis?

Design of Experiments (DoE) methodologies, such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.